(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
CAS No.: 2639375-58-7
Cat. No.: VC11535981
Molecular Formula: C6H14Cl2N4
Molecular Weight: 213.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639375-58-7 |
|---|---|
| Molecular Formula | C6H14Cl2N4 |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4(2)9-10-6;;/h5H,3,7H2,1-2H3,(H,8,9,10);2*1H/t5-;;/m1../s1 |
| Standard InChI Key | DORUQARZQMPLQG-ZJIMSODOSA-N |
| Isomeric SMILES | CC[C@H](C1=NNC(=N1)C)N.Cl.Cl |
| Canonical SMILES | CCC(C1=NNC(=N1)C)N.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, reflects its stereochemistry and functional groups. Key features include:
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Chiral center: The (1R) configuration at the propan-1-amine carbon dictates its stereochemical interactions .
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Triazole ring: A 1,2,4-triazole substituted with a methyl group at position 5, contributing to electronic and steric properties.
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Dihydrochloride salt: Improves aqueous solubility and crystallinity for handling and formulation.
The molecular formula is C₆H₁₄Cl₂N₄, with a molecular weight of 213.11 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄Cl₂N₄ |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride |
| SMILES | CCC@HN.Cl.Cl |
| InChI Key | DORUQARZQMPLQG-ZJIMSODOSA-N |
Spectroscopic and Computational Data
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NMR: Predicted shifts include δ 1.2–1.4 ppm (methyl groups), δ 3.1–3.3 ppm (methylene adjacent to amine), and δ 8.1–8.3 ppm (triazole protons) .
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X-ray crystallography: No published data, but analogous triazole salts exhibit monoclinic crystal systems with hydrogen-bonded networks.
Synthesis and Optimization
Synthetic Routes
The synthesis involves two primary steps:
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Triazole ring formation: Cyclization of hydrazine derivatives with nitriles or amidines under acidic or basic conditions.
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Chiral amine introduction: Resolution of racemic mixtures via chiral chromatography or asymmetric synthesis using enantioselective catalysts .
Representative Protocol:
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React 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with (R)-1-aminopropane in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
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Purify the product via recrystallization and treat with HCl gas to form the dihydrochloride salt.
Process Optimization
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes for triazole cyclization.
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Continuous flow reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control .
Physicochemical Properties
Stability and Solubility
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Solubility: >50 mg/mL in water due to dihydrochloride salt; <1 mg/mL in organic solvents like ethyl acetate.
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Stability: Stable at room temperature under inert atmospheres; degrades above 150°C .
Thermal and Spectral Analysis
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Melting Point: Estimated 210–215°C (decomposition observed).
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IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N triazole), and 750 cm⁻¹ (C-Cl) .
Biological Activity and Mechanisms
Antibacterial Screening
Preliminary assays on similar compounds reveal MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further testing .
Applications in Research and Industry
Medicinal Chemistry
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Lead compound: Serves as a scaffold for developing antifungal and antibacterial agents.
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Prodrug synthesis: The amine group facilitates conjugation with targeting moieties (e.g., peptides, antibodies) .
Agrochemical Development
Triazoles are explored as herbicides targeting plant cytochrome P450 enzymes. Field trials of analogs show 80–90% weed inhibition at 10–20 ppm.
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